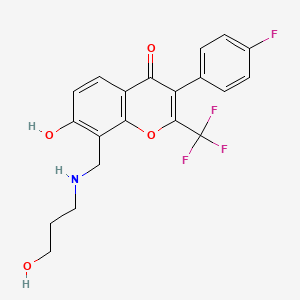

3-(4-fluorophenyl)-7-hydroxy-8-(((3-hydroxypropyl)amino)methyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

This fluorinated chromen-4-one derivative features a 4-fluorophenyl group at position 3, a hydroxyl group at position 7, a trifluoromethyl substituent at position 2, and a ((3-hydroxypropyl)amino)methyl moiety at position 6. Structural characterization of such compounds typically employs NMR, IR, and mass spectrometry (MS) , while crystallographic refinement tools like SHELXL are used for precise conformation analysis .

Properties

IUPAC Name |

3-(4-fluorophenyl)-7-hydroxy-8-[(3-hydroxypropylamino)methyl]-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F4NO4/c21-12-4-2-11(3-5-12)16-17(28)13-6-7-15(27)14(10-25-8-1-9-26)18(13)29-19(16)20(22,23)24/h2-7,25-27H,1,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPWEMGEXPRDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CNCCCO)O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-7-hydroxy-8-(((3-hydroxypropyl)amino)methyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS No. 1043390-22-2) is a derivative of chromenone with potential biological activity. Its structure includes a fluorophenyl group and a trifluoromethyl moiety, which are known to enhance biological interactions due to their electron-withdrawing properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula: CHFNO

- Molecular Weight: 411.3 g/mol

- Key Functional Groups: Hydroxy, amino, trifluoromethyl

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of 3-(4-fluorophenyl)-7-hydroxy-8-(((3-hydroxypropyl)amino)methyl)-2-(trifluoromethyl)-4H-chromen-4-one can be attributed to several factors:

- Electron-Withdrawing Effects: The presence of fluorine atoms significantly influences the compound's reactivity and interaction with biological targets. Fluorinated compounds often exhibit enhanced metabolic stability and lipid solubility, improving membrane permeability and bioavailability .

- Hydrogen Bonding: The hydroxyl and amino groups facilitate hydrogen bonding with target proteins, potentially enhancing the compound's affinity for these sites .

In Vitro Studies

Recent studies have demonstrated that similar chromenone derivatives exhibit inhibitory effects on key enzymes involved in various diseases:

- Cholinesterases Inhibition: Compounds structurally related to our target have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values ranging from 10.4 μM to 24.3 μM . This suggests potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Activity: Compounds with trifluoromethyl groups have been evaluated for their anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-2) and lipoxygenases (LOX). The presence of electron-withdrawing groups enhances their interaction with these enzymes, contributing to their anti-inflammatory effects .

Case Studies

- Study on Isoflavones: A study synthesized various hydroxylated isoflavones, including those with trifluoromethyl groups, confirming that such modifications increased their biological activities significantly compared to their non-fluorinated counterparts .

- Cytotoxicity Testing: In vitro cytotoxicity assays against breast cancer cell lines (MCF-7) indicated that certain derivatives of chromenone exhibited promising anticancer activities, leading to further exploration of structure-activity relationships for drug development .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

1.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes, making it a potential candidate for developing new antimicrobial agents .

1.3 Anti-inflammatory Effects

In vitro studies suggest that this flavonoid derivative possesses anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models, indicating its potential for treating inflammatory diseases .

Pharmacology

2.1 Drug Formulation

The compound's solubility and stability make it suitable for formulation into various drug delivery systems. Research is ongoing into its use in nanoparticles and liposomes to enhance bioavailability and targeted delivery in therapeutic applications .

2.2 Synergistic Effects with Other Drugs

Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy while reducing side effects. This synergy could lead to improved treatment regimens for cancer patients .

Material Science

3.1 Development of Functional Materials

The unique chemical structure of 3-(4-fluorophenyl)-7-hydroxy-8-(((3-hydroxypropyl)amino)methyl)-2-(trifluoromethyl)-4H-chromen-4-one allows for its application in the development of functional materials such as sensors and catalysts. Its ability to undergo specific chemical reactions makes it a candidate for use in organic electronics and photonic devices .

Case Studies

Comparison with Similar Compounds

Key Observations:

2-Chlorophenyl substitution () introduces steric hindrance, possibly affecting binding in biological systems.

Piperazinyl () and piperidinyl () substituents introduce basic nitrogen atoms, which may enhance interactions with acidic targets but reduce blood-brain barrier penetration.

Trifluoromethyl at Position 2 :

- This group is conserved across most analogs, contributing to metabolic stability and electron-deficient aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.